molecular formula C17H15ClN4O4 B14461360 Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo- CAS No. 68399-71-3

Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo-

Katalognummer: B14461360
CAS-Nummer: 68399-71-3
Molekulargewicht: 374.8 g/mol
InChI-Schlüssel: LBFPUDOPAKZQRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo- is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features an azo group, a nitro group, and a chloro-substituted phenyl ring, making it a subject of interest in various chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-chloro-2-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-(2-methylphenyl)-3-oxobutanamide in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent are often used.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.

Wirkmechanismus

The mechanism of action of Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various biological effects. The nitro and chloro groups also contribute to its reactivity and interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butanamide, 2-((4-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo-: Similar structure but lacks the chloro group.

    Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-phenyl-3-oxo-: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness

Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo- is unique due to the presence of both the chloro and nitro groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

68399-71-3

Molekularformel

C17H15ClN4O4

Molekulargewicht

374.8 g/mol

IUPAC-Name

2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxobutanamide

InChI

InChI=1S/C17H15ClN4O4/c1-10-5-3-4-6-13(10)19-17(24)16(11(2)23)21-20-14-8-7-12(18)9-15(14)22(25)26/h3-9,16H,1-2H3,(H,19,24)

InChI-Schlüssel

LBFPUDOPAKZQRX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.